N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. The initial step often includes the preparation of the hydrazide precursor, followed by the condensation reaction with an appropriate aldehyde or ketone. The reaction conditions usually involve refluxing in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives .
Scientific Research Applications
N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
- N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
Compared to similar compounds, N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24N4O3 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H24N4O3/c1-3-15-30-19-12-10-17(11-13-19)20-16-21(26-25-20)23(28)27-24-14-6-8-18-7-4-5-9-22(18)29-2/h4-14,16H,3,15H2,1-2H3,(H,25,26)(H,27,28)/b8-6+,24-14+ |
InChI Key |
IYLSMKIKAMQWSU-NVMGMXFGSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3OC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC=CC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.